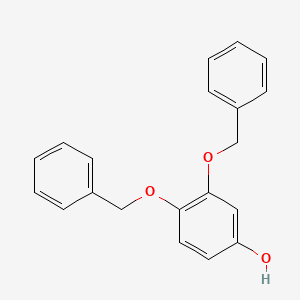

3,4-Bis(benzyloxy)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,4-Bis(benzyloxy)phenol: is an organic compound with the molecular formula C20H18O3 . It is characterized by the presence of two benzyloxy groups attached to the 3 and 4 positions of a phenol ring. This compound is used in various chemical reactions and has applications in different scientific fields .

Mechanism of Action

Target of Action

It is known that similar compounds, such as monobenzone, target melanocytes in the skin

Mode of Action

It is proposed that it may function similarly to monobenzone, which increases the excretion of melanin from melanocytes . This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum .

Biochemical Pathways

It is known that phenolic compounds, which include 3,4-bis(benzyloxy)phenol, are produced under various biotic and abiotic stresses and play key roles in alleviating these stresses . They regulate hormonal regulation, improve photosynthetic activity, and contribute to nutrient mineralization .

Pharmacokinetics

It is known that the compound is a solid at room temperature

Result of Action

It has been suggested that this compound may have antimycobacterial effects, potentially triggering phagosome-lysosome fusion through a ros-dependent intracellular ca2+ pathway in thp-1 cells .

Action Environment

It is known that the compound is stable when sealed in a dry environment at room temperature

Biochemical Analysis

Biochemical Properties

It is known that phenolic compounds, which include 3,4-Bis(benzyloxy)phenol, can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Phenolic compounds are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Phenolic compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that the compound is stable at room temperature .

Metabolic Pathways

Phenolic compounds are involved in various metabolic pathways, interacting with enzymes and cofactors

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(benzyloxy)phenol typically involves the reaction of 3,4-dihydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques. These methods often use automated reactors and continuous flow systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3,4-Bis(benzyloxy)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The compound can be reduced to form hydroquinones.

Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Quinones.

Reduction: Hydroquinones.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3,4-Bis(benzyloxy)phenol is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study enzyme interactions and the effects of phenolic compounds on biological systems .

Medicine: While not directly used as a drug, this compound serves as a precursor in the synthesis of pharmaceutical compounds and is studied for its potential therapeutic properties .

Industry: In the industrial sector, this compound is used in the production of polymers, dyes, and other specialty chemicals .

Comparison with Similar Compounds

4-(Benzyloxy)phenol: Similar structure but with only one benzyloxy group.

2-(Benzyloxy)phenol: Another similar compound with the benzyloxy group at the 2 position.

Hydroquinone: Lacks the benzyloxy groups but has similar phenolic properties.

Uniqueness: 3,4-Bis(benzyloxy)phenol is unique due to the presence of two benzyloxy groups, which significantly influence its chemical reactivity and physical properties. This dual substitution pattern allows for more diverse chemical transformations and applications compared to its mono-substituted counterparts .

Biological Activity

3,4-Bis(benzyloxy)phenol is an organic compound characterized by the presence of two benzyloxy groups attached to a phenolic structure. This compound has garnered attention due to its potential biological activities, including anticancer properties, enzyme inhibition, and interactions with various biomolecules. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

This compound is identified by its chemical formula C15H14O3 and has a molecular weight of 246.27 g/mol. The structure features two benzyloxy substituents that may influence its biological interactions and pharmacological properties.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The benzyloxy groups can enhance lipophilicity, facilitating membrane permeability and interaction with intracellular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression.

- Receptor Binding : It can bind to receptors that modulate cellular signaling pathways.

- Antioxidant Activity : The phenolic structure may confer antioxidant properties, protecting cells from oxidative stress.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 25.0 ± 2.5 | |

| Related benzofuran derivative | HCC (hepatocellular carcinoma) | 0.874 |

Enzyme Inhibition

The compound has been evaluated for its potential to inhibit specific enzymes associated with cancer metabolism. For example, it has been noted that related compounds can effectively inhibit the activity of ribosomal S6 kinase (RSK), which is implicated in cancer cell growth.

Case Studies

- Hepatocellular Carcinoma Study : A study on a related compound demonstrated that it functions as a Pin1 inhibitor, leading to reduced proliferation in HCC cells through modulation of microRNA expression. This highlights the potential therapeutic application of similar compounds in oncology .

- Antioxidant Activity : Another study explored the antioxidant properties of phenolic compounds similar to this compound, revealing their ability to scavenge free radicals and reduce oxidative stress markers in vitro .

Properties

IUPAC Name |

3,4-bis(phenylmethoxy)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O3/c21-18-11-12-19(22-14-16-7-3-1-4-8-16)20(13-18)23-15-17-9-5-2-6-10-17/h1-13,21H,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZYWERULTIYXBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.